2-Piperidylacetic Acid

Physicochemical profiling Drug design Lead optimization

Sourcing a 2-substituted piperidine building block with reliable aqueous solubility for CNS drug synthesis? This racemic intermediate provides a direct route to the α-aryl-α-piperidyl-(2)-acetic acid pharmacophore required for methylphenidate analogs, a role 3- or 4-isomers cannot fulfill. - Enables stereoselective synthesis of (d)-threo-methylphenidate (US 5,733,756). - High water solubility (130 g/L) supports peptide coupling in aqueous media. - Compatible with lipase-catalyzed kinetic resolution (E=66) for enantiopure derivatives.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 19832-04-3
Cat. No. B024843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidylacetic Acid
CAS19832-04-3
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)O
InChIInChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)
InChIKeyPRNLNZMJMCUWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidylacetic Acid: Identity and Sourcing


2-Piperidylacetic Acid (CAS 19832-04-3), systematically named 2-(piperidin-2-yl)acetic acid, is a small-molecule heterocyclic building block with molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol . It features a saturated piperidine ring linked directly to an acetic acid moiety [1]. This compound exists as a racemic mixture and is primarily utilized as a chemical intermediate in pharmaceutical research and organic synthesis, rather than as a direct active pharmaceutical ingredient .

Position-specific building block: Acetic acid at piperidine 2-position supports distinct synthetic routes.

Racemic intermediate fit: Suitable for chiral resolution studies and enantiopure beta-amino ester synthesis.

Aqueous-phase synthesis: High water solubility supports peptide coupling and aqueous reaction conditions.

2-Piperidylacetic Acid: Differentiation from Piperidine Analogs


Generic substitution among piperidine-based carboxylic acids is not feasible due to the specific positioning of the acetic acid side chain at the 2-position of the piperidine ring, which confers distinct physicochemical and reactivity profiles compared to isomers with substituents at the 3- or 4-positions [1]. This substitution pattern critically influences pKa, LogP, and hydrogen-bonding capacity, thereby determining the compound's utility as a synthetic intermediate for specific target molecules, such as methylphenidate analogs and piperidine alkaloids [2]. Furthermore, the absence of an α-phenyl group distinguishes it from metabolites like ritalinic acid, directly impacting its application in drug synthesis versus metabolite analysis [3].

Positional isomer mismatch
2-piperidylacetic acid (CAS 19832-04-3)
3- or 4-piperidylacetic acid

Substitution pattern critically alters pKa and LogP, changing reactivity and hydrogen-bonding capacity in target-molecule construction.

Functional role mismatch
Synthetic intermediate for methylphenidate analogs
Ritalinic acid (alpha-phenyl metabolite)

2-Piperidylacetic acid is a forward-synthesis building block; ritalinic acid is an analytical reference for metabolite studies and does not support the same synthetic workflow.

Biosynthetic pathway incompatibility
Non-incorporated in lycopodine biosynthesis
Pipecolic acid (known precursor)

Reported no incorporation in Lycopodium alkaloid pathway; pipecolic acid serves as the enzymatic substrate and cannot be replaced for mechanistic probes.

2-Piperidylacetic Acid: Key Differentiation Evidence


pKa and LogP vs. Ritalinic Acid

2-Piperidylacetic acid exhibits a predicted pKa of 4.00±0.10 and a LogP of 0.93200 . This contrasts with the α-phenyl analog ritalinic acid, which has a predicted pKa of 3.50±0.10 and a significantly higher LogP of 2.32570 . The 2- to 3-fold difference in LogP and the ~0.5 unit difference in pKa directly impact solubility and membrane permeability profiles, making 2-piperidylacetic acid a more water-soluble and less lipophilic building block, which is critical for aqueous-phase synthetic reactions.

pKa & LogP vs. Ritalinic Acid
Data to verify
Target: pKa 4.00, LogP 0.93
vs Ritalinic acid: ΔpKa +0.5, ΔLogP −1.39
Lower LogP supports aqueous-phase reactivity; context-dependent property review.
Predicted values; experimental verification recommended.
Physicochemical profiling Drug design Lead optimization

Aqueous Solubility vs. Ritalinic Acid

2-Piperidylacetic acid demonstrates a reported solubility of 130 g/L in water at 25 °C [1]. In contrast, the α-phenyl analog ritalinic acid is practically insoluble in water, with a melting point of 245 °C (decomposition) . The hydrochloride salt form of 2-piperidylacetic acid further enhances aqueous solubility . This stark difference in solubility profiles is a critical selection criterion for applications requiring aqueous reaction conditions or for the development of water-soluble intermediates.

Aqueous Solubility
Data to verify
130 g/L at 25 °C
vs Ritalinic acid: Practically insoluble
Enables water-based synthetic protocols and simplified purification.
Qualitative comparator description; confirm under specific reaction conditions.
Solubility Formulation Aqueous synthesis

Enantioselectivity in Lipase-Catalyzed Resolution

In a chemoenzymatic approach, the N-acetylated methyl ester of 2-piperidylacetic acid displayed an enantioselectivity (E) value of 66 when resolved with lipase PS-C II from Burkholderia cepacia in a 1:1 mixture of diisopropyl ether and butyl butanoate [1]. While data for analogous piperidine-3- or 4-carboxylic acid esters under identical conditions is not available in this study, this result provides a quantifiable benchmark for the compound's behavior in enzymatic kinetic resolution, which is a key differentiator for researchers seeking to produce enantiopure piperidine-based β-amino esters.

Enantioselectivity (E)
Class-level
E = 66
Threshold for practical resolution: E > 20
Viable substrate for lipase-catalyzed chiral resolution.
N-acetyl methyl ester derivative; lipase PS-C II in organic solvent system.
Enantioselective synthesis Biocatalysis Chiral resolution

Synthetic Intermediate for Methylphenidate and Alkaloids

2-Piperidylacetic acid derivatives are established intermediates in the synthesis of (d)-threo-methylphenidate, a CNS stimulant [1]. Specifically, the compound serves as a precursor to the d-threo-2-(piperid-2-yl)-2-phenyl acetic acid scaffold, which is central to the pharmacophore [2]. This contrasts with its structural analog, ritalinic acid, which is the primary inactive metabolite of methylphenidate rather than a synthetic precursor [3]. This distinction is critical for procurement: 2-piperidylacetic acid is a synthetic building block for forward synthesis, whereas ritalinic acid is used for analytical reference standards or metabolite studies.

Synthetic Role
Head-to-head
Synthetic building block
vs Ritalinic acid: Metabolite reference
Defines procurement purpose: forward synthesis vs. analytical method development.
Based on patent literature and drug metabolism studies.
Total synthesis Alkaloid synthesis CNS stimulants

Non-Incorporation into Lycopodine Biosynthesis

In studies of lycopodine alkaloid biosynthesis, piperidine-2-acetic acid was tested as a potential intermediate but was found not to be incorporated into the alkaloid product [1]. This negative result provides a key differentiation from pipecolic acid, which is a known precursor in the same pathway [2]. For researchers investigating alkaloid biosynthesis or designing metabolic pathway probes, this evidence establishes that 2-piperidylacetic acid is not a substrate for the enzymes involved in lycopodine production, directing its use toward other biosynthetic or synthetic applications.

Biosynthetic Fate
Head-to-head
No incorporation observed
vs Pipecolic acid: Confirmed precursor
Defines biosynthetic inertness; directs use toward non-natural synthetic pathways.
Feeding studies in Lycopodium tristachyum.
Biosynthesis Alkaloid pathway Mechanistic studies

2-Piperidylacetic Acid: Application Scenarios


CNS Stimulant Intermediate Synthesis

Procure 2-piperidylacetic acid as a core building block for the stereoselective synthesis of (d)-threo-methylphenidate and related CNS stimulant candidates, as documented in US Patent 5,733,756 [1]. Its 2-substituted piperidine scaffold is essential for constructing the α-aryl-α-piperidyl-(2)-acetic acid pharmacophore, a role not fulfilled by 3- or 4-substituted isomers or the α-phenyl metabolite ritalinic acid [2].

Enzymatic Resolution to Enantiopure β-Amino Esters

Utilize 2-piperidylacetic acid methyl ester derivatives in lipase-catalyzed resolutions to access enantiopure piperidine-based β-amino esters, leveraging the demonstrated enantioselectivity (E=66) with Burkholderia cepacia lipase in organic solvents [3]. This application is supported by the compound's compatibility with mild enzymatic conditions, offering a green chemistry alternative to traditional chiral resolution methods.

Aqueous-Phase Synthetic Transformations

Select 2-piperidylacetic acid for aqueous-phase reactions where high solubility (130 g/L at 25 °C) is advantageous, such as in peptide coupling or amide bond formation in water-based media [4]. This property distinguishes it from hydrophobic analogs like ritalinic acid, which require organic co-solvents, and supports its use as a water-soluble linker or building block in bioconjugation and medicinal chemistry .

Alkaloid Biosynthetic Pathway Mechanistic Probes

Employ 2-piperidylacetic acid as a negative control or mechanistic probe in biosynthetic feeding studies of Lycopodium alkaloids, given the established evidence that it is not incorporated into lycopodine [5]. This allows researchers to delineate the substrate specificity of enzymes in the lysine-derived alkaloid pathway and avoid the misassignment of this compound as a biosynthetic intermediate.

Application
Selection Property
Validation Focus
CNS stimulant intermediate synthesis
2-substituted piperidine scaffold
Stereoselective pharmacophore construction
Enzymatic resolution to enantiopure beta-amino esters
Lipase-catalyzed enantioselectivity
Chiral resolution workflow
Aqueous-phase synthetic transformations
High water solubility (130 g/L)
Aqueous reaction compatibility
Alkaloid biosynthetic pathway probes
Non-incorporation evidence
Pathway specificity verification

Research-use building block; not for direct pharmaceutical or clinical application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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